

How to handle ATP-Red 1 reagent for optimal performance

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Compound of Interest		
Compound Name:	ATP-Red 1	
Cat. No.:	B560525	Get Quote

Technical Support Center: ATP-Red 1 Reagent

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the optimal use of **ATP-Red 1**, a fluorescent probe for monitoring intracellular ATP levels. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATP-Red 1 and how does it work?

A1: **ATP-Red 1** is a cell-permeable, fluorescent probe designed to selectively detect adenosine triphosphate (ATP) in living cells, with a primary localization in the mitochondria.[1] Its mechanism relies on a multisite-binding, switchable design. In the absence of ATP, the probe exists in a non-fluorescent, closed-ring structure. When the probe binds to the negatively charged phosphate groups of ATP, the ring opens, causing the molecule to become fluorescent.[2][3] This fluorescence intensity is directly proportional to the ATP concentration, allowing for the quantification and visualization of cellular energy levels.[4]

Q2: How should the **ATP-Red 1** reagent be stored and handled?

A2: Proper storage is critical for optimal performance. Both the lyophilized powder and the reconstituted stock solution require specific conditions to maintain stability. Always centrifuge



the vial briefly before opening to ensure all the powder is at the bottom. When handling, avoid repeated freeze-thaw cycles and protect the reagent from light.

Reagent Form	Storage Temperature	Shelf Life	Handling Notes
Lyophilized Powder	-20°C, desiccated	Up to 3 years	Store protected from light. Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
DMSO Stock Solution	-20°C or -80°C	Up to 1 month at -20°C; Up to 6 months at -80°C	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Working Solution	Room Temperature	Use immediately	The diluted working solution is not stable and should be prepared fresh for each experiment and protected from light.

Q3: What are the recommended instrument settings for measuring ATP-Red 1 fluorescence?

A3: **ATP-Red 1** can be detected using a fluorescence microscope, flow cytometer, or microplate reader. The specific excitation and emission maxima can vary slightly between sources, but generally fall within the red fluorescent spectrum.



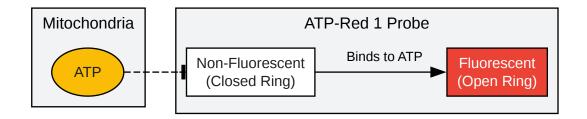
Parameter	Recommended Wavelength/Setting
Excitation Maximum	~565-570 nm (can also be excited at 510 nm)
Emission Maximum	~585-590 nm
Instrument Notes	For microscopy, a standard TRITC or similar filter set is usually appropriate. For plate readers, ensure the use of opaque-walled plates (preferably black) to minimize crosstalk and background.

Q4: Is ATP-Red 1 specific to ATP?

A4: Yes, the probe is highly selective for ATP. Studies have shown no significant cross-reactivity with other biomolecules, including other nucleotides (AMP, ADP, GTP, CTP, UTP), various metal ions (Ca²⁺, Mg²⁺, K⁺, Na⁺), reactive oxygen species (H₂O₂), and sugars. This specificity allows for the accurate measurement of ATP without significant interference from other cellular components.

Assay Principle and Experimental Workflow

The fundamental principle of the **ATP-Red 1** assay involves the probe binding to ATP, which induces a conformational change that "switches on" its fluorescence. This process allows for direct visualization of ATP levels within the mitochondria of living cells.



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Caption: Mechanism of **ATP-Red 1** fluorescence activation.

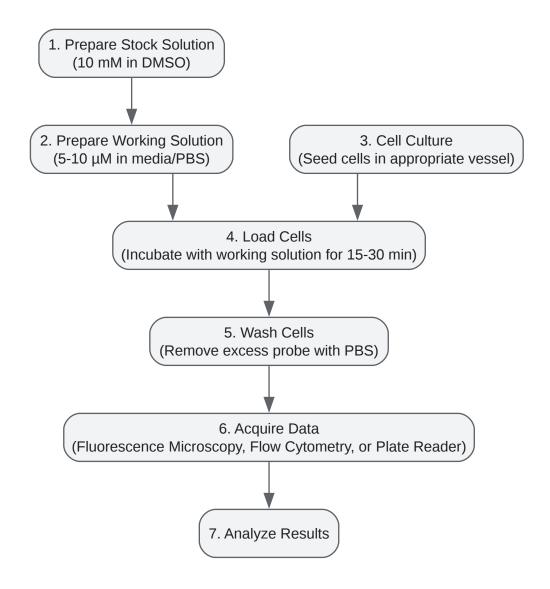


Troubleshooting & Optimization

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A typical experimental workflow involves preparing the cells, loading them with the **ATP-Red 1** probe, and subsequently imaging or analyzing the fluorescent signal.







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